molecular formula C12H15N B12671973 Benzeneacetonitrile, 2-(1,1-dimethylethyl)- CAS No. 72269-54-6

Benzeneacetonitrile, 2-(1,1-dimethylethyl)-

Cat. No.: B12671973
CAS No.: 72269-54-6
M. Wt: 173.25 g/mol
InChI Key: QCOBYVFHJPONNS-UHFFFAOYSA-N
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Description

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- (CAS 3288-99-1), also known as 2-tert-butylbenzonitrile, is a nitrile-substituted aromatic compound characterized by a benzene ring with a tert-butyl group at the ortho position and a nitrile (-C≡N) group directly attached to the ring. Its molecular formula is C₁₁H₁₃N, with SMILES notation CC(C)(C)C1=CC=CC=C1C#N . This compound is structurally significant due to the steric and electronic effects imparted by the bulky tert-butyl substituent, which influences its reactivity and physical properties. It serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

CAS No.

72269-54-6

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

2-(2-tert-butylphenyl)acetonitrile

InChI

InChI=1S/C12H15N/c1-12(2,3)11-7-5-4-6-10(11)8-9-13/h4-7H,8H2,1-3H3

InChI Key

QCOBYVFHJPONNS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- typically involves the reaction of benzyl cyanide with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.

Industrial Production Methods

In industrial settings, the production of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.

    Substitution: Halogens and other electrophiles can be used for substitution reactions on the benzene ring.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules through reactions such as:

  • Ritter Reaction : This reaction involves the addition of benzeneacetonitrile to alcohols or alkenes under acidic conditions, leading to the formation of N-cycloalkyl derivatives. For instance, the reaction with tert-butyl alcohol yields N-(1,1-dimethylethyl)-a-oxo-benzeneacetamide with notable yields .
  • Knoevenagel Condensation : This method has been employed to synthesize derivatives from benzylidinemalononitrile and ethyl 2-cyano-3-phenylacrylate, showcasing the compound's versatility in forming new chemical entities .

Biological Research

The compound is under investigation for its potential biological activity . Studies have indicated that it may interact with biological targets due to the presence of the nitrile group, which can form hydrogen bonds with enzymes and receptors. This interaction can influence enzymatic activity and receptor binding affinities.

Additionally, research has focused on the compound's derivatives for their potential anticancer properties , particularly against breast cancer cells. In silico evaluations have shown promising results regarding their potency and mechanism of action against specific cancer targets like HER2 and EGFR .

Industrial Applications

In industrial settings, Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications such as:

  • Additives : The compound can be used as an additive in various formulations to enhance stability and performance.
  • Chemical Intermediates : It acts as an intermediate in synthesizing other valuable chemicals used across several industries including pharmaceuticals and agrochemicals.

Environmental Considerations

While Benzeneacetonitrile has diverse applications, it is essential to consider its environmental impact. Studies have shown that compounds like this may not be biodegradable and can pose risks if released into aquatic environments. Therefore, proper handling and disposal practices are crucial to mitigate any potential hazards associated with its use .

Data Table: Summary of Applications

Application AreaDescription
Chemical SynthesisBuilding block for organic synthesis; involved in Ritter and Knoevenagel reactions
Biological ResearchInvestigated for interactions with enzymes; potential anticancer properties
Industrial ApplicationsUsed as additives and intermediates in specialty chemical production
Environmental ImpactNon-biodegradable; requires careful handling to prevent environmental contamination

Case Study 1: Ritter Reaction

In a study investigating the Ritter reaction of benzeneacetonitrile with tert-butyl alcohol, researchers achieved a yield of up to 46% for N-(1,1-dimethylethyl)-a-oxo-benzeneacetamide under optimized conditions using concentrated sulfuric acid as a catalyst .

Case Study 2: Anticancer Evaluation

A recent study evaluated various derivatives of benzeneacetonitrile for their anticancer activity using computational methods. The results indicated that certain derivatives exhibited significant potency against breast cancer cells compared to other types of cancer .

Mechanism of Action

The mechanism of action of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Positional Isomers: Para-Substituted Derivatives

  • Benzeneacetonitrile, 4-(1,1-dimethylethyl)- (CAS 3288-99-1): This compound, also termed 4-tert-butylbenzyl cyanide, features a tert-butyl group at the para position and a nitrile group attached to a methylene (-CH₂CN) spacer. The methylene group also increases nitrile reactivity in nucleophilic reactions compared to benzonitrile derivatives .

Functional Group Variations

  • Benzeneacetonitrile, α-methyl-4-(1-methylethyl)- (CAS 106112-20-3):
    This derivative introduces a methyl group on the acetonitrile carbon (α-position) and an isopropyl group at the para position. The branching at the α-carbon reduces polarity and may lower boiling points compared to linear analogs. Such modifications are critical in tuning lipophilicity for drug delivery applications .
  • Benzeneacetonitrile, 4-chloro-α-(1-oxopropyl)- (CAS 55474-40-3):
    The addition of a chloro substituent and a ketone-functionalized side chain enhances electrophilicity, making this compound reactive toward Grignard or reduction reactions. The ketone group also introduces hydrogen-bonding capability, affecting solubility in polar solvents .

Complex Derivatives with Additional Substituents

  • Benzeneacetonitrile, 4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethyl (CAS 55699-13-3): The presence of hydroxyl (-OH) and methyl groups increases polarity and steric bulk.
  • Benzeneacetonitrile, α-[3-[[3-[3-(1,1-dimethylethyl)phenoxy]propyl]methylamino]propyl]-3,4,5-trimethoxy-α-(1-methylethyl) (CAS 103524-79-4): This highly substituted derivative contains methoxy, tert-butylphenoxy, and branched alkylamine groups. With a molecular formula of C₃₁H₄₆N₂O₄, its complexity suggests applications in advanced materials or as a pharmacophore in drug design, where multiple functional groups enable targeted interactions .

Structural and Reactivity Analysis

Electronic Effects

  • The tert-butyl group in 2-tert-butylbenzonitrile is electron-donating via hyperconjugation, which deactivates the benzene ring toward electrophilic substitution. However, the ortho position of the nitrile group creates a steric clash, further reducing reactivity compared to para-substituted analogs .
  • In contrast, benzeneacetonitrile derivatives with methylene-linked nitriles (e.g., 4-tert-butylbenzyl cyanide) exhibit greater nitrile reactivity due to reduced conjugation with the aromatic ring, facilitating nucleophilic additions or hydrolysis .

Physical Properties

  • Melting/Boiling Points : Ortho-substituted derivatives like 2-tert-butylbenzonitrile typically have lower melting points than para isomers due to reduced symmetry and crystal lattice stability. For example, para-substituted 4-tert-butylbenzyl cyanide may exhibit higher thermal stability .
  • Solubility: Hydrophobic tert-butyl groups enhance solubility in nonpolar solvents, while hydroxyl or methoxy substituents (e.g., CAS 55699-13-3) improve compatibility with polar solvents .

Biological Activity

Benzeneacetonitrile, 2-(1,1-dimethylethyl)-, also known by its chemical identifier 72269-54-6, is a compound that has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with an acetonitrile group and a tert-butyl group. The presence of the nitrile group allows for interactions with biological macromolecules, while the tert-butyl group contributes steric hindrance that may influence binding properties.

Benzeneacetonitrile, 2-(1,1-dimethylethyl)- exhibits biological activity primarily through its interaction with enzymes and receptors. The nitrile group can form hydrogen bonds with active sites on enzymes, potentially modulating their activity. The steric bulk of the tert-butyl group may enhance selectivity for certain targets by affecting the compound's spatial orientation during binding.

Enzyme Interaction

Research indicates that Benzeneacetonitrile can interact with various enzymes, which may lead to alterations in metabolic pathways. For instance, its potential as an inhibitor or modulator of cyclin-dependent kinases (CDKs) has been suggested based on structural similarities to known inhibitors . This interaction could have implications in cancer therapy by regulating cell cycle progression.

Case Studies and Research Findings

A notable study investigated the synthesis and biological evaluation of derivatives of Benzeneacetonitrile. The research focused on the compound's ability to undergo reactions that yield biologically active derivatives. The Ritter reaction was explored as a synthetic pathway to produce N-alkyl derivatives that exhibited enhanced biological properties .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential CDK inhibition
AntimicrobialRelated compounds show activity against bacteria
SynthesisHigh yields in Ritter reaction derivatives

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